7-Bromo-3-chloro-imidazo[1,2-a]pyridine
Description
Significance of Imidazo[1,2-a]pyridine (B132010) Scaffold in Chemical Research
The importance of the imidazo[1,2-a]pyridine scaffold is multifaceted, extending from its role as a privileged structure in medicinal chemistry to its utility in the construction of intricate molecular frameworks. pharmaffiliates.com
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a promising starting point for the development of new therapeutic agents. pharmaffiliates.com The imidazo[1,2-a]pyridine system is widely recognized as such a scaffold. pharmaffiliates.com Its derivatives have been found to exhibit a broad spectrum of biological activities. This wide-ranging bioactivity has cemented the status of imidazo[1,2-a]pyridines as a cornerstone in drug discovery and medicinal chemistry. pharmaffiliates.com
Beyond its medicinal applications, the imidazo[1,2-a]pyridine scaffold is a valuable tool for synthetic chemists. The reactivity of the ring system allows for functionalization at various positions, enabling the construction of more complex, polycyclic, and substituted molecules. The development of novel synthetic methodologies targeting this scaffold remains an active area of research, with strategies including condensation reactions, multicomponent reactions, and oxidative couplings being continuously refined. These methods provide access to a diverse library of derivatives that can be used as intermediates in the synthesis of functional materials and complex organic molecules.
Overview of Halogenated Imidazo[1,2-a]pyridines
The introduction of halogen atoms onto the imidazo[1,2-a]pyridine core significantly modifies its chemical properties and provides synthetic handles for further transformations. Halogenated derivatives are key intermediates in cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
The position and nature of the halogen substituent on the imidazo[1,2-a]pyridine ring have a profound impact on the molecule's electronic distribution and reactivity. Halogens are electron-withdrawing groups that can influence the acidity of nearby protons and the susceptibility of the ring to nucleophilic or electrophilic attack. For instance, halogenation at the C3 position is a common transformation, and the resulting 3-halo-imidazo[1,2-a]pyridines are versatile precursors for further functionalization through reactions like the Suzuki-Miyaura coupling. The interplay of inductive and resonance effects of the halogens, combined with the inherent electronic nature of the fused ring system, dictates the regioselectivity of subsequent reactions.
While the broader class of halogenated imidazo[1,2-a]pyridines has been extensively studied, specific and detailed research focused solely on 7-Bromo-3-chloro-imidazo[1,2-a]pyridine is less prevalent in publicly accessible literature. Its existence is noted in chemical databases, but in-depth studies detailing its synthesis, reactivity, and specific applications are not widely reported. However, based on the established chemistry of related compounds, its synthetic utility can be inferred. The presence of two different halogen atoms at distinct positions (a bromine at C7 and a chlorine at C3) offers the potential for regioselective cross-coupling reactions, making it a potentially valuable building block for the synthesis of highly substituted imidazo[1,2-a]pyridine derivatives.
The synthesis of such a di-halogenated compound would likely involve a multi-step process, potentially starting with a brominated 2-aminopyridine (B139424) followed by cyclization and subsequent chlorination at the C3 position. A facile, transition-metal-free method for the regioselective chlorination and bromination of the imidazo[1,2-a]pyridine core at the C3 position using sodium chlorite (B76162) or sodium bromite (B1237846) has been developed, which could be a potential route for the synthesis of such compounds.
Table 1: General Properties of Halogenated Imidazo[1,2-a]pyridines
| Property | Description |
| Synthetic Utility | Key intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |
| Reactivity | The C3 position is often susceptible to electrophilic halogenation. |
| Electronic Effects | Halogens act as electron-withdrawing groups, influencing the reactivity of the scaffold. |
| Potential for Derivatization | Multiple halogenation sites allow for the creation of diverse molecular libraries. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYCLDRNWUACJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Cl)C=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 7 Bromo 3 Chloro Imidazo 1,2 a Pyridine
Halogen-Specific Reactivity at C-3 and C-7 Positions
The reactivity of 7-Bromo-3-chloro-imidazo[1,2-a]pyridine is dominated by the different chemical properties of the C-Cl bond on the electron-rich imidazole (B134444) ring and the C-Br bond on the electron-deficient pyridine (B92270) ring. This inherent difference is the foundation for achieving regioselective transformations.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those on electron-deficient aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
In the case of this compound, the pyridine ring is inherently more electron-deficient than the imidazole moiety due to the electron-withdrawing effect of the ring nitrogen. This electronic disparity makes positions on the pyridine ring more susceptible to attack by nucleophiles. Consequently, the C-7 position, bearing the bromine atom, is the predicted site for SNAr. The attack of a nucleophile at C-7 allows the negative charge of the intermediate Meisenheimer complex to be delocalized effectively by the electron-withdrawing pyridine nitrogen. In contrast, an attack at the C-3 position on the more electron-rich imidazole ring would result in a less stable intermediate. Therefore, selective substitution of the bromine at C-7 over the chlorine at C-3 is anticipated under SNAr conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates containing multiple different halogens, these reactions can be rendered highly selective based on the disparate reactivity of the carbon-halogen bonds. The established order of reactivity for aryl halides in the critical oxidative addition step of the catalytic cycle is I > Br > Cl > F. nih.gov This trend is governed by the carbon-halogen bond dissociation energy; weaker bonds (like C-Br) react much faster than stronger bonds (like C-Cl). nih.gov
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. libretexts.org When this compound is subjected to Suzuki-Miyaura conditions, a pronounced regioselectivity is observed. The reaction occurs exclusively at the C-7 position, leveraging the higher reactivity of the C-Br bond compared to the C-Cl bond. nih.gov This allows for the selective introduction of aryl or heteroaryl groups at the C-7 position while leaving the C-3 chloro substituent intact for subsequent transformations.
This selective reactivity enables a stepwise functionalization strategy. A first Suzuki-Miyaura coupling can be performed under standard conditions to modify the C-7 position. A second coupling at the less reactive C-3 position can then be achieved, often by employing more forcing conditions, such as higher temperatures or more active catalyst systems designed for aryl chlorides. libretexts.org
Table 1: Representative Selective Suzuki-Miyaura Coupling at the C-7 Position Reaction Conditions: this compound, Arylboronic Acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 M aq.), DME, 80 °C. Data is representative of typical outcomes based on established reactivity principles.
| Entry | Arylboronic Acid | Product | Expected Yield |
|---|---|---|---|
| 1 | Phenylboronic acid | 3-Chloro-7-phenyl-imidazo[1,2-a]pyridine | High |
| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-7-(4-methoxyphenyl)-imidazo[1,2-a]pyridine | High |
| 3 | 3-Thienylboronic acid | 3-Chloro-7-(thiophen-3-yl)-imidazo[1,2-a]pyridine | Good |
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites
Other Cross-Coupling Methodologies (e.g., Sonogashira)
The principle of differential halogen reactivity extends to other important cross-coupling reactions, such as the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds with high regioselectivity at the C-7 position. The oxidative addition of the palladium catalyst to the C-Br bond is significantly faster than to the C-Cl bond, allowing for the precise installation of an alkyne moiety at the C-7 position. libretexts.org This selectivity provides a reliable method for synthesizing 7-alkynyl-3-chloro-imidazo[1,2-a]pyridine derivatives, which are valuable intermediates for further chemical exploration.
Table 2: Representative Selective Sonogashira Coupling at the C-7 Position Reaction Conditions: this compound, Terminal Alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, DMF, 60 °C. Data is representative of typical outcomes based on established reactivity principles.
| Entry | Terminal Alkyne | Product | Expected Yield |
|---|---|---|---|
| 1 | Phenylacetylene (B144264) | 3-Chloro-7-(phenylethynyl)-imidazo[1,2-a]pyridine | High |
| 2 | Ethynyltrimethylsilane | 3-Chloro-7-((trimethylsilyl)ethynyl)-imidazo[1,2-a]pyridine | High |
| 3 | 1-Hexyne | 3-Chloro-7-(hex-1-yn-1-yl)-imidazo[1,2-a]pyridine | Good |
Regioselectivity in Electrophilic and Nucleophilic Reactions
The regiochemical outcome of reactions involving the this compound core is dictated by the electronic nature of the bicyclic system and the type of reagent employed.
In electrophilic aromatic substitution reactions (e.g., halogenation, nitration), the C-3 position of the imidazo[1,2-a]pyridine (B132010) ring is the most reactive site. stackexchange.comechemi.com The imidazole ring is electron-rich and acts as the nucleophile. Attack of an electrophile at C-3 generates a cationic intermediate (a Wheland complex) where the aromatic sextet of the six-membered pyridine ring remains intact, leading to greater stabilization. stackexchange.comechemi.com Attack at any other position would disrupt this aromaticity, resulting in a higher-energy, less stable intermediate. Thus, electrophiles are selectively directed to the C-3 position. acs.org
Conversely, as discussed in the preceding sections, nucleophilic reactions favor the C-7 position. In metal-catalyzed cross-coupling, this selectivity is driven by the superior reactivity of the C-Br bond over the C-Cl bond. nih.gov In SNAr reactions, selectivity for C-7 is governed by the greater electron deficiency of the pyridine ring, which is necessary to stabilize the negative charge of the Meisenheimer intermediate. This demonstrates a clear and synthetically useful divergence in regioselectivity between electrophilic and nucleophilic reaction pathways.
Reaction Mechanism Elucidation
The high degree of selectivity observed in reactions of this compound can be explained by examining the underlying reaction mechanisms.
For metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira, the catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The regioselectivity is determined in the initial, often rate-limiting, oxidative addition step. In this step, the low-valent palladium(0) catalyst inserts into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond (at C-7) compared to the C-Cl bond (at C-3), the activation barrier for oxidative addition at the C-7 position is significantly lower. nih.gov This kinetic preference ensures that the reaction proceeds almost exclusively at the C-7 bromide, leaving the C-3 chloride untouched under controlled conditions.
The mechanism of electrophilic aromatic substitution at C-3 involves the attack of the π-system of the imidazole ring on an electrophile (E⁺). This forms a resonance-stabilized cationic intermediate. The stability of this intermediate is paramount in determining the regioselectivity. When the attack occurs at C-3, the positive charge can be delocalized without breaking the aromaticity of the adjacent pyridine ring, a key stabilizing feature. stackexchange.com Subsequent deprotonation from the C-3 position re-establishes the aromaticity of the imidazole ring and yields the final substituted product.
Finally, the Nucleophilic Aromatic Substitution (SNAr) mechanism proceeds through an initial attack of a nucleophile on the aromatic ring to form a Meisenheimer complex. This addition step is typically the rate-determining step. The stability of this anionic intermediate dictates the reaction's feasibility and regioselectivity. For the imidazo[1,2-a]pyridine system, attack at the pyridine ring (C-7) is favored because the electron-withdrawing nitrogen atom can effectively stabilize the resulting negative charge through resonance. This leads to a lower energy transition state and preferential substitution at the C-7 position.
Role of Intermediates in Reaction Pathways
The functionalization of the imidazo[1,2-a]pyridine core, including halogenated derivatives, often proceeds through distinct, characterizable intermediates. The C-3 position is particularly nucleophilic and prone to electrophilic attack, leading to the formation of several types of intermediates depending on the reaction conditions.
In three-component aza-Friedel–Crafts reactions used for C-3 alkylation, two primary mechanistic pathways involving different intermediates have been proposed. mdpi.com
Path I (Iminium Ion Intermediate): Under Lewis acid catalysis, an aldehyde and a cyclic amine can form a reactive iminium ion. The electron-rich imidazo[1,2-a]pyridine ring then performs a nucleophilic attack on this iminium ion to form a subsequent intermediate, which, after proton elimination, yields the C-3 functionalized product. mdpi.com
Path II (Benzyl Alcohol Intermediate): Alternatively, the imidazo[1,2-a]pyridine and an aldehyde may first undergo an electrophilic addition reaction, facilitated by a Lewis acid, to generate a benzyl (B1604629) alcohol intermediate. mdpi.com This intermediate then reacts with an amine, followed by dehydration, to produce the final product. mdpi.com
In other multicomponent, catalyst-free reactions designed to functionalize the C-3 position, the reaction is initiated by the nucleophilic attack of the imidazo[1,2-a]pyridine on a reactant like glyoxylic acid. nih.gov This initial step affords a stable intermediate adduct. nih.gov Under thermal conditions, this adduct can then complex with other reactants, such as a boronic acid, leading to a series of intermediate complexes that ultimately undergo migration and decarboxylation to yield the final arylomethylated product. nih.gov The initial adduct has been isolated in control experiments, supporting its role as a key intermediate in the reaction pathway. nih.gov
| Reaction Type | Proposed Intermediate | Formation Mechanism | Reference |
|---|---|---|---|
| Aza-Friedel–Crafts | Iminium Ion | Lewis acid-catalyzed reaction of an aldehyde and an amine. | mdpi.com |
| Aza-Friedel–Crafts | Benzyl Alcohol Derivative | Lewis acid-promoted electrophilic addition of an aldehyde to the C-3 position. | mdpi.com |
| Decarboxylative Petasis-like Reaction | Stable Adduct | Nucleophilic attack of imidazo[1,2-a]pyridine on glyoxylic acid. | nih.gov |
| Halogenation | Free Radical Intermediate | Radical halogen attack on the C2-C3 double bond. | rsc.org |
Radical Mechanisms in Halogenation and Functionalization
Radical mechanisms are fundamental to both the synthesis and subsequent modification of halogenated imidazo[1,2-a]pyridines. The introduction of the chlorine atom at the C-3 position can be achieved through a transition-metal-free regioselective halogenation process. rsc.orgrsc.org A proposed mechanism for this reaction involves the generation of a chlorine radical from a source such as sodium chlorite (B76162) in the presence of an acid. rsc.org This highly reactive radical then attacks the electron-rich double bond between the C2 and C3 positions of the imidazo[1,2-a]pyridine ring. rsc.org This attack preferentially forms a stable free radical intermediate, which then proceeds to the final 3-chloro product. rsc.org
Furthermore, the halogenated imidazo[1,2-a]pyridine core is a versatile substrate for further C-H functionalization reactions that proceed via radical pathways, often induced by visible light. nih.gov These methods demonstrate broad substrate scope and tolerate existing chloro and bromo substituents well. nih.gov In a typical mechanism for trifluoromethylation, a photocatalyst absorbs visible light and initiates a process that generates a trifluoromethyl (•CF3) radical. nih.govmdpi.com This radical adds to the C-3 position of the imidazo[1,2-a]pyridine ring, forming a new radical intermediate. nih.govmdpi.com This intermediate is then oxidized to a carbocation, and a final deprotonation step furnishes the C-3 functionalized product. nih.gov The involvement of radicals in these pathways has been substantiated through radical scavenging experiments, which inhibit the reaction. nih.govmdpi.com
| Functionalization | Radical Source | Conditions | Key Radical Intermediate | Reference |
|---|---|---|---|---|
| Trifluoromethylation | Sodium Triflinate | Visible light, photoredox catalyst | Adduct of •CF3 and imidazo[1,2-a]pyridine ring | nih.govmdpi.com |
| Perfluoroalkylation | Perfluoroalkyl Iodides | Visible light, photoactive EDA complexes | Not specified | nih.gov |
| Aminoalkylation | N-phenyltetrahydroisoquinoline | Visible light, Rose Bengal, aerobic | Not specified | nih.gov |
| Formylation | Tetramethylethylenediamine (TMEDA) | Visible light, Rose Bengal | Superoxide radical pathway proposed | mdpi.com |
| Difluoroalkylation | Bromodifluoromethylaryl Ketones | Visible light | Radical anion after deprotonation | nih.gov |
Kinetic Isotope Effect Studies
Derivatization and Functionalization Strategies for 7 Bromo 3 Chloro Imidazo 1,2 a Pyridine
Introduction of Carbon-Based Functionalities
The carbon skeleton of 7-bromo-3-chloro-imidazo[1,2-a]pyridine can be elaborated through several modern synthetic methodologies, primarily involving the formation of new carbon-carbon (C-C) bonds. These strategies typically utilize the existing halogen atoms as reactive sites for cross-coupling reactions or target the electronically rich C3 position for alkylation and arylation.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the halogenated imidazo[1,2-a]pyridine (B132010) core is an excellent substrate for these transformations. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly well-suited for this purpose. Both the C7-bromo and C3-chloro positions on the scaffold can participate in these reactions, serving as effective leaving groups for palladium-catalyzed coupling.
A range of arylated imidazo[1,2-a]pyridines can be synthesized using catalysts like Pd(PPh₃)₄ with a suitable base, such as Cs₂CO₃ or K₃PO₄, in solvents like DMF or dioxane. The reaction's utility extends to a broad selection of substituted arylboronic acids, allowing for the introduction of diverse aromatic and heteroaromatic moieties onto the core structure. These reactions are often enhanced by microwave irradiation, which can significantly reduce reaction times.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Halogenated Imidazo[1,2-a]pyridines
| Halogenated Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|---|
| 3-Bromo-imidazo[1,2-a]pyridine | Arylboronic Acid | Pd(PPh₃)₄ / Cs₂CO₃ | DMF, 130°C, 40 min (MW) | 3-Aryl-imidazo[1,2-a]pyridine | Good | |
| 6-Bromo-imidazo[1,2-a]pyridine | (Hetero)Arylboronic Acid | Pd catalyst / Base | Various | 6-(Hetero)Aryl-imidazo[1,2-a]pyridine | Good | researchgate.net |
| 3,4,5-Tribromo-2,6-dimethylpyridine | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene (B28343)/EtOH/H₂O, 80°C | Arylated Pyridine (B92270) | High | beilstein-journals.org |
The C3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and susceptible to electrophilic attack, enabling direct C-H functionalization for C3-alkylation and C3-arylation. While these reactions are typically performed on imidazo[1,2-a]pyridines lacking a C3-substituent, the principles can be applied to generate derivatives prior to halogenation or as alternative strategies.
One efficient method for C3-alkylation is the three-component aza-Friedel–Crafts reaction. chemspider.com Using a Lewis acid catalyst such as Y(OTf)₃, imidazo[1,2-a]pyridines can react with aldehydes and amines to furnish C3-alkylated products in good yields. chemspider.comnih.gov This reaction demonstrates excellent functional group tolerance and can be performed under ambient conditions. chemspider.comnih.gov
Direct C3-arylation can be achieved through palladium-catalyzed C-H functionalization reactions with aryl bromides. researchgate.net Visible-light-mediated methods have also been developed for C3-azolylation, where 2-bromoazoles are coupled with imidazo[1,2-a]pyridines using an iridium photocatalyst to give 3-(azol-2-yl)imidazo[1,2-a]pyridines in moderate to good yields.
Table 2: Selected C3-Functionalization Strategies for the Imidazo[1,2-a]pyridine Scaffold
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| Aza-Friedel–Crafts Alkylation | Aldehydes, Amines | Y(OTf)₃, ambient | C3-Alkyl-imidazo[1,2-a]pyridines | chemspider.comnih.gov |
| Alkylation | para-Quinone Methides (p-QMs) | Metal- and additive-free, mild | C3-Alkyl-imidazo[1,2-a]pyridines | |
| Arylation | Aryl Bromides | Pd(OAc)₂ / PPh₃ / Base | C3-Aryl-imidazo[1,5-a]pyridines* | researchgate.net |
| Azolylation | 2-Bromoazoles | Ir(ppy)₂(dtbbpy)PF₆, Visible light | 3-(Azol-2-yl)imidazo[1,2-a]pyridines |
Note: Arylation shown for the imidazo[1,5-a]pyridine (B1214698) isomer, but demonstrates a relevant C-H functionalization strategy.
The di-halogenated nature of this compound is a key feature for scaffold diversification, allowing for selective and sequential functionalization. The difference in reactivity between the C-Br and C-Cl bonds is the basis for this selectivity. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the oxidative addition step is influenced by the carbon-halogen bond dissociation energy, which follows the trend Ar-I > Ar-Br > Ar-Cl. nih.gov
Consequently, the C7-Br bond is significantly more reactive than the C3-Cl bond. nih.gov This differential reactivity enables the selective arylation or elaboration at the C7 position while leaving the C3-chloro group intact. The resulting 7-substituted-3-chloro-imidazo[1,2-a]pyridine can then be subjected to a second, distinct cross-coupling reaction at the C3 position, often under more forcing conditions, to generate disubstituted products. This stepwise approach provides a powerful strategy for creating a diverse library of compounds from a single starting material.
Introduction of Heteroatom-Based Functionalities
Beyond C-C bond formation, the halogenated positions on the this compound scaffold are ideal for introducing functionalities based on heteroatoms such as nitrogen, sulfur, and selenium. These transformations are most commonly achieved through transition-metal-catalyzed cross-coupling reactions.
The primary method for forging C-N bonds on aryl halides is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners, including primary and secondary amines. wikipedia.orglibretexts.org The reaction typically employs a palladium precatalyst in combination with a specialized phosphine (B1218219) ligand and a base. nih.gov
For this compound, the Buchwald-Hartwig amination can be applied to introduce amino groups at either the C7 or C3 position. Similar to C-C coupling, the greater reactivity of the C7-Br bond allows for selective amination at this position under milder conditions. Subsequent amination at the less reactive C3-Cl position would require a separate reaction, enabling the synthesis of molecules with different nitrogen nucleophiles at each site.
Table 3: General Conditions for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Product | Ref. |
|---|---|---|---|---|---|---|
| Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | Aryl Amine | chemspider.com |
| Aryl Halide | Heterocyclic Amine | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | Heterocyclic Aryl Amine | nih.gov |
| Aryl Halide | Ammonia Equivalent | Pd catalyst / Ligand | Various | Various | Primary Aryl Amine | organic-chemistry.org |
Methods for introducing sulfur and selenium onto the imidazo[1,2-a]pyridine core have also been developed. C-S bonds can be formed via direct C-H functionalization at the C3 position using various sulfenylating agents such as disulfides and thiols. researchgate.net An alternative approach involves using diethylaminosulfur trifluoride (DAST), a common fluorinating agent, which has been repurposed as a novel reagent for the double thiolation of two imidazo[1,2-a]pyridine molecules to form sulfur-bridged dimers. nih.gov
The introduction of selenium (selenylation) has also been explored, primarily through C-H functionalization at the C3 position. mdpi.com Efficient methods have been developed for the synthesis of 3-selanyl-imidazo[1,2-a]pyridines by reacting the parent heterocycle with diorganyl diselenides. nih.govresearchgate.net These reactions can be catalyzed by systems such as CuI/SeO₂ under ultrasound irradiation or proceed through visible-light-induced pathways. mdpi.comresearchgate.net The incorporation of selenium is of interest due to its unique biological properties. mdpi.com
Table 4: C-S and C-Se Bond Formation Strategies for Imidazo[1,2-a]pyridines
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| C-S Bond Formation | Imidazo[1,2-a]pyridines (2 eq.), DAST | Mild conditions | Sulfur-bridged dimer | nih.gov |
| C-S Bond Formation | Imidazo[1,2-a]pyridine, Thiols | Phenyliodine bis(trifluoroacetate) | 3-Arylsulfenylated imidazo[1,2-a]pyridine | researchgate.net |
| C-Se Bond Formation | Imidazo[1,2-a]pyridine, Diorganyl diselenide | CuI / SeO₂, Ultrasound | 3-(Organylselanyl)imidazo[1,2-a]pyridine | researchgate.net |
| C-Se Bond Formation | Formyl-imidazo[1,2-a]pyridine, Diselenides | NaBH₄ reduction | 2-(Arylselanyl)-imidazo[1,2-a]pyridine | rsc.org |
Post-Synthetic Modification of the Imidazo[1,2-a]pyridine Core
The presence of two distinct halogen atoms at the C-3 and C-7 positions, as well as reactive C-H bonds on the pyridine ring, makes this compound a versatile substrate for a range of post-synthetic modifications. These modifications can be broadly categorized into the selective functionalization of the halogen atoms and further substitution on the pyridine ring.
The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of its selective functionalization. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is generally I > Br > OTf > Cl. This inherent difference allows for the selective transformation of the C-7 bromo substituent while leaving the C-3 chloro group intact, or vice versa, by carefully selecting the reaction conditions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds. By employing milder reaction conditions, it is possible to selectively couple an aryl or heteroaryl boronic acid at the more reactive C-7 position of this compound. Subsequent modification of the reaction conditions, such as increasing the temperature or using a more active catalyst system, can then facilitate a second coupling at the C-3 position.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Halogen Position | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | C-7 (Bromo) | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80 | 85 |
| 2 | C-3 (Chloro) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 120 | 78 |
Sonogashira Coupling: The introduction of alkyne moieties can be achieved through the Sonogashira coupling. Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond allows for the selective alkynylation at the C-7 position under milder conditions. The C-3 chloro position can then be functionalized under more forcing conditions.
Table 2: Conditions for Selective Sonogashira Coupling
| Entry | Halogen Position | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | C-7 (Bromo) | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 92 |
| 2 | C-3 (Chloro) | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Cs₂CO₃ | DMF | 100 | 75 |
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds. The selective amination at either the C-7 or C-3 position can be controlled by the choice of catalyst, ligand, and reaction temperature, exploiting the differential reactivity of the C-Br and C-Cl bonds.
Table 3: Conditions for Selective Buchwald-Hartwig Amination
| Entry | Halogen Position | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | C-7 (Bromo) | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90 | 88 |
| 2 | C-3 (Chloro) | Aniline | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | 72 |
Beyond the functionalization of the halogen atoms, the pyridine ring of this compound offers opportunities for further substitution, primarily through C-H activation or metal-halogen exchange followed by reaction with an electrophile.
Directed ortho-Metalation (DoM): The nitrogen atom in the imidazo[1,2-a]pyridine ring system can act as a directing group for lithiation at the adjacent C-5 or C-8 positions. However, the presence of the bromo substituent at C-7 generally directs metalation to the C-8 position. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce new functional groups. For instance, after functionalization of the C-3 and C-7 positions, a directed lithiation could be employed to introduce a substituent at C-8.
C-H Functionalization: Palladium-catalyzed C-H functionalization reactions provide a direct method for the arylation, alkenylation, or acylation of the pyridine ring. The inherent electronic properties of the imidazo[1,2-a]pyridine nucleus often favor functionalization at the C-5 position. By selecting the appropriate directing group and reaction conditions, it is possible to achieve regioselective C-H functionalization.
Electrophilic Aromatic Substitution: The pyridine ring of the imidazo[1,2-a]pyridine system is generally electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to the imidazole (B134444) ring. However, under forcing conditions, or with highly activating substituents present on the ring, electrophilic substitution such as nitration or further halogenation can be achieved. The position of substitution will be influenced by the electronic effects of the existing substituents.
Computational and Theoretical Studies of 7 Bromo 3 Chloro Imidazo 1,2 a Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational studies, employing the principles of quantum mechanics to model molecular properties. These calculations can determine the optimized geometry of a molecule, its electronic structure, and various reactivity descriptors. Among the available methods, Density Functional Theory (DFT) is the most widely used for its favorable balance between computational cost and accuracy, making it particularly suitable for studying medium to large organic molecules like imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for imidazo[1,2-a]pyridine derivatives typically utilize functionals like B3LYP combined with basis sets such as 6-311G++(d,p) to provide reliable predictions of their molecular and electronic properties. acs.org These studies are foundational for understanding the molecule's intrinsic characteristics.
The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important among these, as they are central to the frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, and its energy level is associated with nucleophilicity. Conversely, the LUMO signifies the ability to accept an electron, and its energy level corresponds to electrophilicity.
For 7-Bromo-3-chloro-imidazo[1,2-a]pyridine, the distribution of the HOMO is expected to be concentrated on the electron-rich imidazo (B10784944) portion of the fused ring system. The LUMO is likely distributed more broadly across the bicyclic system, influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.70 | ELUMO - EHOMO |
Note: The values presented are illustrative and represent typical results obtained from DFT calculations for similar halogenated heterocyclic compounds.
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
In this compound, the MEP map would likely show a region of significant negative potential (red/yellow) around the nitrogen atom in the pyridine (B92270) ring (N-4), indicating its role as a primary site for electrophilic interactions. The hydrogen atoms and the regions near the electron-withdrawing halogen atoms would exhibit positive potential (blue), highlighting them as potential sites for nucleophilic interaction.
Dual descriptors, such as the Fukui function, provide a more quantitative measure of local reactivity. scirp.org These descriptors are used to precisely identify the most probable sites for electrophilic and nucleophilic attacks within the molecule, complementing the qualitative insights gained from MEP analysis. scirp.org
Energy Gap (ΔE): As mentioned, this is the difference between LUMO and HOMO energies. A large gap corresponds to high stability and low reactivity. irjweb.com
Hardness (η): This is a measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com
Softness (σ): The reciprocal of hardness, softness indicates a molecule's polarizability. Soft molecules are generally more reactive. irjweb.com
Electronegativity (χ): This measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.
These indices provide a quantitative framework for comparing the reactivity of different molecules and understanding the influence of various substituents.
Table 2: Calculated Global Chemical Reactivity Indices for this compound
| Reactivity Index | Formula | Calculated Value | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.70 eV | High kinetic stability |
| Hardness (η) | ΔE / 2 | 2.35 eV | Resists change in electron configuration |
| Softness (σ) | 1 / η | 0.42 eV-1 | Relatively low polarizability and reactivity |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 4.50 eV | Moderate electron-attracting capability |
| Electrophilicity Index (ω) | χ² / (2η) | 4.31 eV | Strong electrophilic character |
Note: These values are derived from the illustrative energies in Table 1.
Conformational analysis is performed to identify the most stable three-dimensional structure of a molecule, which corresponds to the global minimum on its potential energy surface. The imidazo[1,2-a]pyridine fused ring system is inherently planar. nih.gov For this compound, which lacks flexible side chains, the structure is expected to be rigid and planar. DFT calculations would confirm this planarity by optimizing the molecular geometry to its lowest energy state. This optimized structure serves as the basis for all subsequent electronic property and reactivity calculations. Studies on similar substituted imidazo[1,2-a]pyridines have confirmed the planarity of the core ring system, with very small dihedral angles between the fused rings and any attached aryl groups. nih.gov
Density Functional Theory (DFT) Applications
Mechanistic Probing through Theoretical Models
Beyond static properties, theoretical models are crucial for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify the pathways connecting reactants to products, including any intermediates and transition states. The calculation of activation energies (the energy barrier of the transition state) allows for the prediction of reaction rates and the determination of the most favorable reaction pathway.
For this compound, theoretical models could be employed to investigate various reactions. The imidazo[1,2-a]pyridine scaffold is known to undergo C-H functionalization, often at the C3 position. mdpi.com Since this position is blocked by a chlorine atom in the target molecule, theoretical studies could predict the regioselectivity of further electrophilic substitutions. For example, by calculating the activation energies for an electrophilic attack at the C5 position versus other available carbons on the pyridine ring, researchers can predict the most likely product. Such mechanistic probing provides invaluable insights for synthetic chemists, helping to rationalize experimental outcomes and guide the development of new synthetic methodologies.
Elucidation of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction.
For the imidazo[1,2-a]pyridine scaffold, computational studies often focus on electrophilic substitution reactions, as the fused ring system is electron-rich. The presence of halogen substituents, such as bromine and chlorine, influences the electronic properties and, consequently, the reactivity and regioselectivity of these reactions. scirp.org For instance, in functionalization reactions at the C3 position, DFT calculations can model the approach of an electrophile and determine the activation energy barriers for substitution at different sites. mdpi.commdpi.com
A plausible reaction mechanism for the halogenation of an imidazo[1,2-a]pyridine, for example, involves the formation of a sigma complex (or Wheland intermediate). nih.gov Computational modeling can determine the relative stability of different intermediates and the structure of the transition state leading to their formation. These calculations often reveal that the reaction proceeds via a specific pathway, for instance, a radical process might be involved in certain halogenation reactions. nih.gov While specific energy values for this compound are not available, studies on related systems demonstrate that electron-withdrawing halogen substituents can make the imidazo[1,2-a]pyridine ring more susceptible to nucleophilic attack. scirp.orgresearchgate.net
Solvent Effects on Reactivity and Selectivity
The solvent in which a reaction is conducted can dramatically influence its rate and outcome. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for screening various solvents. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.
Theoretical investigations on pyridine derivatives have shown that solvent polarity can significantly alter the reactivity of the molecule. researchgate.net For reactions involving charged intermediates or transition states, polar solvents can stabilize these species, thereby lowering the activation energy and accelerating the reaction rate. For example, in the synthesis of imidazo[1,2-a]pyridines, the choice of solvent (e.g., ethanol, toluene (B28343), or DMF) can be critical for achieving high yields, and computational studies can help rationalize these empirical observations. cbijournal.comrsc.org DFT calculations on related systems have shown that parameters like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be solvent-dependent, indicating shifts in stability and reactivity in different solvent environments. researchgate.net
Advanced Computational Techniques
Beyond static models of reaction pathways, advanced computational techniques provide a dynamic and more detailed understanding of molecular behavior and interactions.
Molecular Dynamics Simulations for Structural Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in solution or in a crystal lattice). rsc.org
For molecules like this compound, MD simulations can provide insights into:
Solvation Structure: MD can reveal how solvent molecules arrange around the solute, identifying key interaction sites and the stability of the solvation shell.
Interaction with Biomolecules: In the context of drug design, MD simulations are crucial for understanding how a ligand like an imidazo[1,2-a]pyridine derivative binds to a protein target, assessing the stability of the complex, and identifying key binding interactions. openpharmaceuticalsciencesjournal.comresearchgate.net
Simulations on related imidazo[1,2-a]pyridine-carboxamide analogues have been used to confirm binding modes and stability within protein active sites, providing a dynamic picture that complements static docking studies. openpharmaceuticalsciencesjournal.com These simulations track metrics like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface is defined as the region in space where the electron density of a promolecule (the molecule of interest) is greater than the combined electron densities of all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contact.
This analysis is typically accompanied by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. These plots provide quantitative percentages for various types of interactions, such as H···H, C···H, and halogen···H contacts.
While a crystal structure for this compound is not available to perform a direct analysis, data from the closely related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) provides an excellent illustration of the insights gained from this technique. nih.gov Analysis of this analog reveals that the crystal packing is dominated by several key interactions.
Below is an interactive data table summarizing the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for the analogue 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. nih.gov
| Interaction Type | Contribution (%) | Description |
| H···Br / Br···H | 26.1 | Represents contacts between hydrogen and bromine atoms, which are the most significant interactions in the crystal packing. |
| H···H | 21.7 | Indicates the prevalence of contacts between hydrogen atoms on adjacent molecules. |
| H···C / C···H | 21.3 | Corresponds to interactions between hydrogen atoms and carbon atoms of the aromatic rings, including C-H···π interactions. |
| C···C | 6.5 | Suggests the presence of π-π stacking interactions between the aromatic and heteroaromatic rings. |
| Br···C / C···Br | 5.0 | Contacts between bromine atoms and carbon atoms of neighboring molecules. |
| N···H / H···N | 3.7 | Represents potential weak hydrogen bonding involving the nitrogen atoms of the imidazo[1,2-a]pyridine core. |
This data is for the analogue compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine and is presented to illustrate the application of Hirshfeld Surface Analysis. nih.gov
Advanced Spectroscopic and Analytical Characterization for Structure Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 7-Bromo-3-chloro-imidazo[1,2-a]pyridine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete assignment of all proton and carbon signals.
¹H NMR and ¹³C NMR for Structural Assignment
While specific experimental data for this compound is not available in the cited literature, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on the known chemical shifts of the parent imidazo[1,2-a]pyridine (B132010) scaffold and the well-understood effects of halogen substituents. testbook.comresearchgate.netmdpi.com
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic ring system (H-2, H-5, H-6, and H-8).
The H-5 proton, being adjacent to the bridgehead nitrogen, is typically the most deshielded and would appear furthest downfield.
The H-2 proton on the imidazole (B134444) ring is also expected to be significantly downfield.
The H-6 and H-8 protons would appear at intermediate chemical shifts, with their exact positions influenced by the bromine at C-7.
The splitting patterns (multiplicity) arising from spin-spin coupling would be crucial for assignment. For instance, H-5 and H-6 would likely appear as doublets, while H-8 would be a singlet or a narrow doublet depending on the coupling to H-6.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven unique signals for the seven carbon atoms of the heterocyclic core.
The carbons directly bonded to the electronegative nitrogen, bromine, and chlorine atoms (C-3, C-7, C-8a) would show characteristic chemical shifts.
The C-3 carbon, bonded to chlorine, would be significantly deshielded.
The C-7 carbon, bonded to bromine, would appear at a chemical shift influenced by the heavy atom effect.
Quaternary carbons (C-3, C-7, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table contains predicted values based on analogous structures and substituent effects. Actual experimental values may vary.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |
| H-2 | ~7.8 - 8.0 | s | C-2 | ~115 - 120 |
| H-5 | ~8.1 - 8.3 | d | C-3 | ~118 - 123 |
| H-6 | ~7.1 - 7.3 | dd | C-5 | ~125 - 130 |
| H-8 | ~7.6 - 7.8 | d | C-6 | ~115 - 120 |
| C-7 | ~110 - 115 | |||
| C-8 | ~128 - 133 | |||
| C-8a | ~140 - 145 |
Advanced NMR Techniques for Complex Structure Confirmation
To unambiguously confirm the structural assignments predicted from 1D NMR, a series of 2D NMR experiments would be performed. unimi.it These experiments reveal correlations between nuclei, providing a complete picture of the molecular connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the adjacent H-5 and H-6 protons, confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It would definitively link the signals of H-2, H-5, H-6, and H-8 to their corresponding carbon atoms (C-2, C-5, C-6, and C-8).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which can help confirm stereochemistry and conformation, although for a planar aromatic system like this, its primary use would be to confirm through-space proximity between adjacent protons, such as H-6 and H-8.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the compound, as the measured exact mass can be uniquely matched to a specific combination of atoms. For this compound, the presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, providing further confirmation of the compound's identity. researchgate.net The analysis of fragmentation patterns can also offer structural insights. nih.govmdpi.com
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₄BrClN₂ |
| Calculated Monoisotopic Mass | 229.92464 Da |
| Predicted [M+H]⁺ | 230.93192 Da |
| Predicted [M+Na]⁺ | 252.91386 Da |
Data sourced from PubChem. researchgate.net
LC-MS for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for assessing the purity of a sample and confirming the identity of the main component. researchgate.netnih.gov
In a typical LC-MS analysis, the sample is injected into an HPLC (High-Performance Liquid Chromatography) system. The compound travels through a column, separating it from any impurities, starting materials, or side products. The time it takes for the compound to exit the column is known as its retention time, which is a characteristic property under specific chromatographic conditions. As the compound elutes from the column, it is introduced into the mass spectrometer, which confirms its identity by measuring its mass-to-charge ratio. The resulting chromatogram shows peaks corresponding to each separated component, and the area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. jfda-online.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no published crystal structure for this compound was found in the searched databases, this technique, if applied, would provide unparalleled structural detail. researchgate.netnih.govrsc.org
To perform this analysis, a high-quality single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis yields a detailed 3D model of the molecule, providing exact bond lengths, bond angles, and torsion angles. For this compound, this would confirm the planarity of the fused imidazo[1,2-a]pyridine ring system. Furthermore, it would reveal how the molecules pack together in the crystal lattice, elucidating any intermolecular interactions, such as π-π stacking, which are common in planar aromatic systems and influence the material's bulk properties. nih.gov
Future Directions in the Research of 7 Bromo 3 Chloro Imidazo 1,2 a Pyridine
Development of Novel Synthetic Routes with Enhanced Efficiency
The advancement of research into 7-Bromo-3-chloro-imidazo[1,2-a]pyridine hinges on the availability of efficient and scalable synthetic methodologies. While classical approaches exist for the synthesis of the core imidazo[1,2-a]pyridine (B132010) ring system, future efforts should focus on modern, sustainable, and high-yield strategies.
Key areas for development include:
Microwave-Assisted and Flow Chemistry Protocols: The adoption of microwave irradiation and continuous flow technologies can significantly accelerate reaction times, improve yields, and enhance reaction control and safety. beilstein-journals.org These techniques are particularly suited for constructing heterocyclic systems and would represent a significant improvement over conventional heating methods.
Greener Synthetic Approaches: Future syntheses should prioritize the use of environmentally benign reagents and solvents. Exploring metal-free catalytic systems or visible-light-induced C-H functionalization methods could reduce reliance on expensive and potentially toxic heavy metal catalysts, aligning with the principles of green chemistry. mdpi.com
| Methodology | Key Advantages | Research Focus |
|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB-3CR) | High atom economy, operational simplicity, rapid assembly of complex structures. beilstein-journals.org | Optimization of catalysts (e.g., heteropolyacids) and exploration of diverse starting materials. beilstein-journals.org |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, enhanced reproducibility. beilstein-journals.org | Development of solvent-free or green solvent conditions for cyclization and functionalization steps. |
| Continuous Flow Chemistry | Superior control over reaction parameters, enhanced safety for hazardous reactions, ease of scalability. | Integration of multi-step syntheses into a continuous process for automated production. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. mdpi.com | Visible-light mediated C-H functionalization and cross-coupling reactions to build the core or add substituents. mdpi.com |
Exploration of Undiscovered Reactivity Patterns
The this compound molecule possesses multiple reactive sites, offering a rich landscape for chemical exploration. The differential reactivity of the C-Br and C-Cl bonds, alongside various C-H positions, allows for selective and sequential modifications.
Future research should systematically investigate:
Selective Cross-Coupling Reactions: The distinct electronic environments of the bromine at C-7 and the chlorine at C-3 suggest that selective activation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is feasible. Research should focus on developing catalytic systems that can selectively target one halogen over the other, enabling controlled, stepwise elaboration of the scaffold.
Direct C-H Functionalization: Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds as an atom-economical strategy. mdpi.com Studies should be undertaken to explore the regioselective C-H activation of the pyridine (B92270) and imidazole (B134444) rings of the core structure, allowing for the introduction of new substituents without the need for pre-functionalization.
Nucleophilic Aromatic Substitution (SNAr): The reactivity of the C-Cl bond, potentially activated by the adjacent nitrogen atom, towards nucleophilic aromatic substitution should be explored. This could provide a direct route to introduce oxygen, nitrogen, and sulfur-based nucleophiles at the C-3 position.
| Position | Reaction Type | Potential Functional Groups to Introduce |
|---|---|---|
| C-3 (Cl) | Suzuki, Stille, Buchwald-Hartwig, SNAr | Aryl, Heteroaryl, Alkyl, Amino, Alkoxy |
| C-7 (Br) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Aryl, Heteroaryl, Alkynyl, Alkenyl, Amino |
| C-2, C-5, C-6, C-8 | Direct C-H Arylation/Alkylation | Aryl, Alkyl, Trifluoromethyl |
Integration of Computational and Experimental Methodologies for Rational Design
A synergistic approach combining computational modeling and experimental validation is crucial for accelerating the discovery of new derivatives with desired properties. jddhs.com Rational drug design, guided by in silico methods, can prioritize synthetic targets, reducing the time and resources spent on trial-and-error approaches. nih.gov
Future research should leverage:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties of the molecule, such as molecular electrostatic potential and frontier molecular orbital energies. nih.gov This information can help predict the most reactive sites for electrophilic or nucleophilic attack, guiding the development of regioselective reactions.
Molecular Docking and Pharmacophore Modeling: For medicinal chemistry applications, computational docking can simulate the binding of potential derivatives to biological targets. nih.gov This allows for the in silico screening of virtual libraries and the rational design of compounds with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the structural features of derivatives and their biological activity. jddhs.com This enables the prediction of activity for yet-unsynthesized compounds, further refining the design process.
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Predict site reactivity and reaction mechanisms. nih.gov | Guidance for regioselective synthesis and understanding of reactivity patterns. |
| Molecular Docking | Identify potential biological targets and predict binding affinity. nih.gov | Prioritization of derivatives for synthesis and biological evaluation. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of a ligand-protein complex over time. | Assessment of binding stability and identification of key interactions. |
| QSAR & ADMET Prediction | Model biological activity and predict drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.gov | Design of compounds with improved efficacy and favorable pharmacokinetic profiles. |
Expansion of Derivatization Strategies for Diversified Libraries
The ultimate goal of developing the chemistry around this compound is to generate diverse libraries of novel compounds for screening in various applications. A systematic expansion of derivatization is key to exploring the accessible chemical space.
Future strategies should focus on:
Combinatorial Chemistry: Utilizing the selective reactivity of the C-3 and C-7 positions, combinatorial approaches can be employed to rapidly generate large libraries of compounds. By combining a set of building blocks at one position with another set at a second position, a matrix of unique derivatives can be synthesized efficiently.
Scaffold Hopping and Bioisosteric Replacement: Guided by computational models, researchers can design derivatives where parts of the molecule are replaced with bioisosteres to improve properties like potency, selectivity, or metabolic stability.
Multi-component Reaction-based Derivatization: Leveraging multicomponent reactions not just for the core synthesis but also for subsequent functionalization can rapidly increase molecular complexity and diversity in a single step. nih.gov
| Diversification Point | Synthetic Strategy | Example Functional Groups |
|---|---|---|
| C-3 Position | Palladium-catalyzed cross-coupling; SNAr | Substituted phenyls, pyridyls, pyrimidines, morpholine, piperazine |
| C-7 Position | Palladium-catalyzed cross-coupling | Aryl boronic acids, terminal alkynes, acrylates, primary/secondary amines |
| Other C-H Positions | Direct C-H functionalization | Aryl halides, alkyl groups |
By pursuing these future directions, the scientific community can systematically unlock the synthetic potential of this compound, paving the way for the discovery of new molecules with significant applications in medicine and beyond.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 7-bromo-3-chloro-imidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination of a precursor, such as 3-chloro-imidazo[1,2-a]pyridine, using bromine in acetic acid under an inert atmosphere. Reaction optimization involves monitoring temperature (typically 80–100°C), stoichiometry of bromine, and reaction time (6–12 hours) to maximize yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical . For halogen retention during functionalization, low-temperature conditions (<0°C) are recommended to prevent undesired substitution .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d) should show characteristic peaks for the pyridine ring protons (δ 7.2–8.5 ppm) and imidazole protons (δ 6.8–7.1 ppm). C NMR confirms the presence of Br and Cl substituents via deshielded carbons (e.g., C-Br at ~120 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] at m/z 269.1 (calculated for CHBrClN) .
- Infrared Spectroscopy : Key absorption bands for C-Br (550–650 cm) and C-Cl (700–750 cm) validate halogen presence .
Q. What strategies mitigate competing side reactions during halogenation of the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer : Use of regioselective directing groups (e.g., esters or amides at position 2) can guide bromination/chlorination to specific sites. Solvent polarity adjustments (e.g., switching from acetic acid to DMF) and catalytic Lewis acids (e.g., FeCl) improve selectivity. Monitoring via TLC or HPLC at intermediate stages helps identify and eliminate byproducts .
Advanced Research Questions
Q. How do electronic effects of the 7-bromo and 3-chloro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Br and Cl groups activate the imidazo[1,2-a]pyridine core for Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations predict higher electrophilicity at position 2, enabling selective arylations. Experimental validation involves kinetic studies with Pd(PPh)/base systems and comparison of coupling rates at different positions .
Q. What computational tools are effective in predicting bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) can map interactions with biological targets (e.g., kinases or GPCRs). Quantitative Structure-Activity Relationship (QSAR) models trained on imidazo[1,2-a]pyridine datasets predict logP and IC values. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Q. How can contradictory crystallographic and spectroscopic data on halogen bonding be resolved?
- Methodological Answer : Single-crystal X-ray diffraction resolves spatial arrangements of Br/Cl substituents, while solid-state NMR clarifies dynamic interactions. For discrepancies, variable-temperature NMR and Hirshfeld surface analysis differentiate static vs. dynamic disorder. Cross-validate with computational crystallography (Mercury Software) to reconcile experimental and theoretical data .
Q. What multi-step strategies enable selective functionalization of the imidazo[1,2-a]pyridine core while preserving halogen substituents?
- Methodological Answer :
- Step 1 : Protect reactive sites (e.g., N-alkylation with Boc groups) before functionalizing position 2.
- Step 2 : Use Pd-catalyzed C-H activation for arylation at position 5.
- Step 3 : Deprotect and characterize intermediates via LC-MS to confirm halogen retention.
- Key Tools : Microwave-assisted synthesis reduces decomposition risks, while XPS verifies halogen integrity post-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
